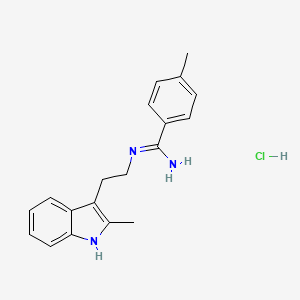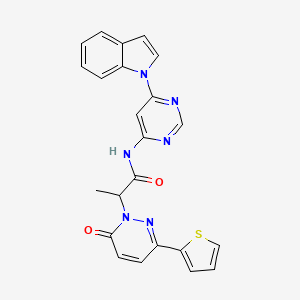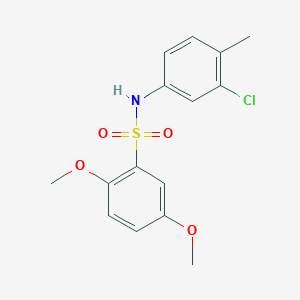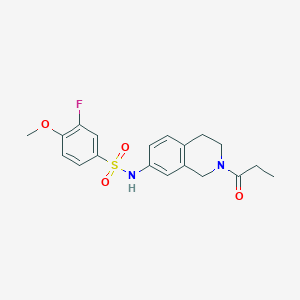![molecular formula C14H28N2NiS4 B2465104 Bis[(hexylcarbamothioyl)sulfanyl]nickel CAS No. 23409-09-8](/img/structure/B2465104.png)
Bis[(hexylcarbamothioyl)sulfanyl]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(hexylcarbamothioyl)sulfanyl]nickel is a coordination compound with the molecular formula C14H28N2NiS4 This compound is known for its unique structure, where nickel is coordinated with two hexylcarbamothioyl groups through sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(hexylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with hexylcarbamothioyl sulfide ligands. One common method is to react nickel(II) chloride with hexylcarbamothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(hexylcarbamothioyl)sulfanyl]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel sulfide and other oxidation products.
Reduction: It can be reduced to form nickel metal and thiol derivatives.
Substitution: The hexylcarbamothioyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include nickel sulfide, nickel metal, and various substituted nickel complexes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[(hexylcarbamothioyl)sulfanyl]nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanocomposites.
Electrochemistry: It is investigated for its electrochemical properties, particularly in the context of energy storage and conversion devices.
Biological Studies:
Mécanisme D'action
The mechanism of action of Bis[(hexylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various substrates through its sulfur atoms. This coordination can facilitate various chemical transformations, such as electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or mediator in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(aminothiolato)nickel: Similar in structure but with amino groups instead of hexylcarbamothioyl groups.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands.
Uniqueness
Bis[(hexylcarbamothioyl)sulfanyl]nickel is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its hexylcarbamothioyl groups provide a balance of hydrophobicity and flexibility, making it suitable for various applications that require specific solubility and reactivity characteristics.
Propriétés
IUPAC Name |
N-hexylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSOBUMITUAIY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)


![2-(2-Bromo-4-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2465026.png)
![6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2465027.png)
![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)



![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2465041.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
